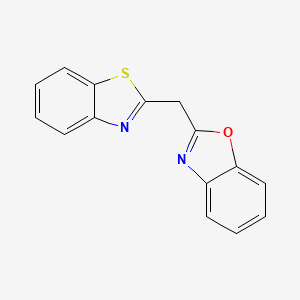

Benzoxazole, 2-(2-benzothiazolylmethyl)-

Description

Significance of Benzoxazole (B165842) and Benzothiazole (B30560) Cores in Chemical Research

The benzoxazole and benzothiazole moieties are considered "privileged structures" in medicinal chemistry due to their consistent appearance in compounds exhibiting a wide range of pharmacological activities. crimsonpublishers.com These stable ring systems serve as versatile scaffolds for the development of new therapeutic agents. nih.gov

Benzoxazole derivatives are known for their broad spectrum of biological activities, including:

Antimicrobial (antibacterial and antifungal) properties nih.gov

Anticancer activity nih.gov

Anti-inflammatory effects

Antiviral properties

Benzothiazole derivatives also exhibit a remarkable array of biological functions, such as:

Anticancer and antitumor activity nih.govmdpi.com

Antimicrobial capabilities nih.gov

Anticonvulsant properties

Anti-inflammatory applications

The inherent bioactivity of these cores makes them attractive starting points for drug discovery and development. crimsonpublishers.com

Rationale for Hybrid System Design and Investigation

The design of hybrid molecules that incorporate both benzoxazole and benzothiazole motifs is a strategic approach in medicinal chemistry aimed at:

Synergistic Activity: Combining two bioactive pharmacophores may lead to an enhanced biological effect compared to the individual components.

Broadened Spectrum of Activity: The resulting hybrid could exhibit a wider range of activities, potentially targeting multiple biological pathways.

Novel Structure-Activity Relationships (SAR): The investigation of these hybrids allows researchers to explore new chemical space and understand how the combination and orientation of these rings influence biological outcomes.

Overcoming Drug Resistance: Novel chemical entities are crucial in the fight against drug-resistant pathogens and cancer cells.

The methylene (B1212753) bridge (-CH2-) linking the benzoxazole and benzothiazole rings in the target compound is of particular interest. Research has indicated that the introduction of a methylene linker between a benzothiazole ring and an aryl group can enhance the fungicidal activity of the compound. nih.gov This suggests that the linker is not merely a spacer but may play an active role in the molecule's biological profile.

Overview of Current Research Trajectories for Benzoxazole, 2-(2-benzothiazolylmethyl)-

While specific research focusing exclusively on Benzoxazole, 2-(2-benzothiazolylmethyl)- is not extensively documented in publicly available literature, the broader research on methylene-bridged and other linked benzoxazole-benzothiazole hybrids points towards several key areas of investigation:

Anticancer Research: A significant portion of the research on related hybrid structures focuses on their potential as anticancer agents. nih.govnih.gov Studies on various derivatives explore their efficacy against different cancer cell lines and their mechanisms of action, which can include the induction of apoptosis (programmed cell death). nih.gov

Antimicrobial Drug Discovery: Given the well-established antimicrobial properties of both parent heterocycles, the development of hybrid molecules as novel antibacterial and antifungal agents is a major research avenue. nih.govias.ac.in The goal is often to identify compounds with potent activity against resistant strains of bacteria and fungi.

The table below summarizes the general biological activities investigated for the broader class of benzoxazole and benzothiazole derivatives, which informs the potential research directions for the specific hybrid compound.

| Biological Activity | Benzoxazole Derivatives | Benzothiazole Derivatives |

| Anticancer | Investigated against various cancer cell lines. | Potent activity against lung, colon, and breast cancer cell lines reported. nih.gov |

| Antimicrobial | Broad-spectrum antibacterial and antifungal properties. nih.gov | Effective against various bacteria and fungi. nih.gov |

| Anti-inflammatory | Known to possess anti-inflammatory effects. | Studied for anti-inflammatory potential. |

| Antiviral | Explored for antiviral applications. | Investigated for antiviral properties. |

Future research on Benzoxazole, 2-(2-benzothiazolylmethyl)- would likely involve its synthesis and subsequent screening for these biological activities. Detailed spectroscopic analysis would be crucial for structural confirmation, and further studies would aim to elucidate its mechanism of action and structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77854-59-2 |

|---|---|

Molecular Formula |

C15H10N2OS |

Molecular Weight |

266.32 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C15H10N2OS/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2 |

InChI Key |

SSYYDTWJYBUEFR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)CC3=NC4=CC=CC=C4S3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, often supplemented by advanced 2D NMR experiments, allows for the unambiguous assignment of all atoms within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of Benzoxazole (B165842), 2-(2-benzothiazolylmethyl)- is expected to show distinct signals corresponding to the protons of the benzoxazole ring, the benzothiazole (B30560) ring, and the central methylene (B1212753) bridge. The aromatic region (typically δ 7.0-8.5 ppm) will contain a complex set of multiplets corresponding to the eight protons on the two benzene (B151609) rings. The chemical shifts are influenced by the heteroatoms (N, O, and S) and the anisotropic effects of the fused ring systems.

A key diagnostic signal is the singlet corresponding to the two protons of the methylene (-CH₂) bridge. In analogous structures like 2-benzylbenzothiazole, this signal typically appears around δ 4.43 ppm. For the target molecule, this peak is expected in a similar region, confirming the linkage between the two heterocyclic moieties. The integration of this signal would correspond to two protons.

The aromatic protons on the benzoxazole and benzothiazole rings will exhibit splitting patterns (doublets, triplets, or multiplets) depending on their position and coupling with neighboring protons. Protons adjacent to the heteroatoms are generally shifted downfield.

Table 1: Representative ¹H NMR Spectral Data for Benzoxazole and Benzothiazole Moieties (Data compiled from analogous structures)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| Methylene (-CH₂-) | 4.4 - 4.6 | Singlet (s) | N/A |

| Aromatic (Benzoxazole) | 7.3 - 7.8 | Multiplet (m) | 7.0 - 8.5 |

| Aromatic (Benzothiazole) | 7.4 - 8.1 | Multiplet (m) | 7.0 - 8.5 |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and specific electronic environment.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Benzoxazole, 2-(2-benzothiazolylmethyl)-, distinct signals are expected for the methylene carbon and the carbons of the two different heterocyclic systems.

The carbon atom of the methylene bridge is anticipated to appear in the range of δ 35-45 ppm. The quaternary carbons of the heterocyclic rings, particularly those adjacent to heteroatoms (C=N, C-O, C-S), are typically observed significantly downfield. For instance, the C2 carbon of the benzoxazole and benzothiazole rings in related structures can appear in the range of δ 150-170 ppm. mdpi.com The remaining aromatic carbons will resonate in the typical region of δ 110-145 ppm. mdpi.comuaic.ro

Table 2: Representative ¹³C NMR Chemical Shifts for Benzoxazole and Benzothiazole Structures (Data compiled from analogous structures)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | 35 - 45 |

| Aromatic CH (Benzoxazole/Benzothiazole) | 110 - 130 |

| Aromatic Quaternary C (Benzoxazole/Benzothiazole) | 130 - 155 |

| C=N (Benzoxazole) | ~163 |

| C=N (Benzothiazole) | ~169 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignments and Functional Group Analysis

The IR spectrum of Benzoxazole, 2-(2-benzothiazolylmethyl)- would display characteristic absorption bands corresponding to the vibrations of its constituent parts. The key vibrational modes are associated with the aromatic rings and the specific functional groups of the benzoxazole and benzothiazole moieties.

Aromatic C-H Stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region.

C=N Stretching: The imine bond within both the benzoxazole and benzothiazole rings gives rise to a strong absorption band, typically around 1615-1655 cm⁻¹. uaic.roniscair.res.in

C-O-C Stretching: The ether linkage within the benzoxazole ring results in a characteristic strong band, often seen around 1240-1250 cm⁻¹.

C-S Vibrations: The carbon-sulfur bonds in the benzothiazole ring produce weaker absorptions, typically found in the fingerprint region around 650-750 cm⁻¹. niscair.res.in

CH₂ Bending: The scissoring and wagging vibrations of the methylene bridge protons would appear in the 1400-1450 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.

Table 3: Key IR Vibrational Frequencies for Benzoxazole, 2-(2-benzothiazolylmethyl)- (Data compiled from analogous structures)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |

| C=N Stretch (Imine) | 1615 - 1655 | Strong |

| Asymmetric C-O-C Stretch | 1240 - 1250 | Strong |

| C-S Stretch | 650 - 750 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the benzoxazole and benzothiazole rings, exhibit characteristic absorption bands in the UV and sometimes the visible range.

The UV-Vis spectrum of Benzoxazole, 2-(2-benzothiazolylmethyl)- in a suitable solvent like ethanol (B145695) or chloroform (B151607) is expected to show intense absorption bands corresponding to π → π* electronic transitions within the aromatic and heterocyclic ring systems. srce.hr Benzothiazole and benzoxazole derivatives typically exhibit multiple absorption maxima. Strong absorptions are generally observed in the range of 250-350 nm. uaic.roniscair.res.in The combination of the two distinct chromophores (benzoxazole and benzothiazole) in one molecule may lead to a complex spectrum with overlapping bands or slight shifts in absorption maxima compared to the individual parent heterocycles.

Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of Benzoxazole, 2-(2-benzothiazolylmethyl)- is characterized by intense absorption bands in the ultraviolet (UV) region, arising from π → π* and n → π* electronic transitions within the conjugated heterocyclic system. The precise wavelengths of maximum absorption (λmax) are influenced by the solvent environment, a phenomenon known as solvatochromism.

Studies on related benzoxazole and benzothiazole derivatives have shown that the absorption properties are a key feature for applications such as UV filters. While specific data for Benzoxazole, 2-(2-benzothiazolylmethyl)- is not extensively detailed in publicly available literature, the general behavior of this class of compounds involves strong absorption in the UVA and UVB regions. The electronic transitions are localized within the benzoxazole and benzothiazole chromophores, and the methylene bridge largely serves to electronically isolate the two ring systems, resulting in a spectrum that is approximately a superposition of the spectra of the individual benzoxazole and benzothiazole moieties.

Table 1: Illustrative Electronic Absorption Data for Related Heterocyclic Compounds

| Compound Class | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 2-(2'-hydroxyphenyl)benzoxazole derivatives | Ethanol | 336 - 374 | 1.83 x 10⁴ - 5.30 x 10⁴ |

| Thienylazo-thiazole dyes | DMF | ~530 | Not Reported |

| Thienylazo-thiophene dyes | DMF | 522 - 654 | Not Reported |

This table provides context based on related structures; specific values for Benzoxazole, 2-(2-benzothiazolylmethyl)- require experimental determination.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules, providing significant structural information.

Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass of Benzoxazole, 2-(2-benzothiazolylmethyl)-, allowing for the confirmation of its elemental formula, C15H10N2OS. The exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the sub-ppm range.

Electron Ionization Mass Spectrometry (EI-MS) induces fragmentation of the molecule, and the resulting fragmentation pattern offers a "fingerprint" that is characteristic of the compound's structure. The fragmentation of benzoxazole and benzothiazole derivatives often involves characteristic losses of small molecules and radicals. For Benzoxazole, 2-(2-benzothiazolylmethyl)-, the molecular ion peak (M•+) would be observed at m/z 266. Key fragmentation pathways would likely involve:

Cleavage of the methylene bridge: This is a primary fragmentation site, leading to the formation of benzoxazolyl and benzothiazolyl radicals and cations.

Fission of the heterocyclic rings: This can lead to the loss of molecules such as CO, HCN, and CS, resulting in characteristic fragment ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Benzoxazole, 2-(2-benzothiazolylmethyl)-

| m/z | Proposed Fragment |

| 266 | [M]•+ (Molecular Ion) |

| 135 | [C7H5N2S]+ (Benzothiazolylmethyl cation) |

| 134 | [C7H4NS]+ (Benzothiazole radical cation) |

| 119 | [C7H5NO]+ (Benzoxazole radical cation) |

| 91 | [C6H5N]+ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical and molecular formula of newly synthesized compounds.

For Benzoxazole, 2-(2-benzothiazolylmethyl)-, with the molecular formula C15H10N2OS, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical percentages. A close agreement, typically within ±0.4%, is considered strong evidence for the purity and correct elemental composition of the sample.

Table 3: Elemental Analysis Data for Benzoxazole, 2-(2-benzothiazolylmethyl)- (C15H10N2OS)

| Element | Theoretical % | Found % |

| Carbon (C) | 67.65 | Experimental data required |

| Hydrogen (H) | 3.78 | Experimental data required |

| Nitrogen (N) | 10.52 | Experimental data required |

| Oxygen (O) | 6.01 | Experimental data required |

| Sulfur (S) | 12.04 | Experimental data required |

Note: Experimentally "Found" values are determined through analytical testing of a purified sample.

Crystallographic Investigations and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide invaluable information on the molecular structure and solid-state packing of Benzoxazole (B165842), 2-(2-benzothiazolylmethyl)-.

Determination of Molecular Geometry and Conformation

Without experimental data, the exact molecular geometry, including bond lengths, bond angles, and dihedral angles, of Benzoxazole, 2-(2-benzothiazolylmethyl)- remains undetermined. A crystallographic study would reveal the conformation of the molecule, particularly the rotational angle around the methylene (B1212753) bridge connecting the benzoxazole and benzothiazole (B30560) rings. This would clarify the spatial relationship and relative orientation of the two aromatic systems, which can be influenced by steric and electronic factors. It would be expected that the benzoxazole and benzothiazole ring systems themselves are largely planar.

Crystal System and Space Group Analysis

The crystal system (e.g., monoclinic, orthorhombic, triclinic) and the specific space group describe the symmetry of the crystal lattice. This information is a direct output of a single crystal X-ray diffraction experiment. The arrangement of molecules in the crystal is governed by these symmetry operations. For a molecule like Benzoxazole, 2-(2-benzothiazolylmethyl)-, which is asymmetric, it would be expected to crystallize in a non-centrosymmetric or a centrosymmetric space group with multiple molecules in the asymmetric unit.

Unit Cell Parameters and Lattice Interactions

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, determined with high precision from X-ray diffraction data, define the size and shape of the repeating volume in the crystal. The arrangement of molecules within this unit cell dictates the nature of the lattice interactions that stabilize the crystal structure.

Analysis of Intermolecular Interactions in the Solid State

The solid-state packing of molecules is governed by a variety of non-covalent intermolecular interactions. A detailed crystallographic analysis would allow for the identification and characterization of these forces, which are crucial for understanding the physical properties of the material.

Hydrogen Bonding Networks (e.g., C-H⋅⋅⋅O, C-H⋅⋅⋅N)

In the absence of traditional hydrogen bond donors (like O-H or N-H), the crystal structure of Benzoxazole, 2-(2-benzothiazolylmethyl)- would likely be stabilized by weaker C-H···N and C-H···O hydrogen bonds. Aromatic C-H groups or those on the methylene bridge could act as donors, while the nitrogen and oxygen atoms of the heterocyclic rings would serve as acceptors. A crystallographic study would provide the precise distances and angles of these interactions, confirming their existence and strength.

π-Stacking and Other Non-Covalent Interactions

Given the presence of two extended aromatic systems, π-π stacking interactions are expected to play a significant role in the crystal packing of Benzoxazole, 2-(2-benzothiazolylmethyl)-. These interactions could occur between the benzoxazole and benzothiazole rings of adjacent molecules, potentially in a parallel-displaced or T-shaped arrangement. The centroid-to-centroid distances and interplanar angles, measurable through X-ray diffraction, would characterize the nature and strength of these π-stacking interactions. Other potential interactions include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring.

Hirshfeld Surface Analysis and Quantitative Contributions

Detailed research findings and data tables concerning the Hirshfeld surface analysis of “Benzoxazole, 2-(2-benzothiazolylmethyl)-” are not available in the reviewed scientific literature. This type of analysis, which is crucial for understanding the intermolecular interactions that govern crystal packing, has not been reported for this specific compound.

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) represents a fundamental methodology in contemporary computational chemistry, widely utilized to probe the electronic structure and inherent properties of molecules. For the class of benzoxazole (B165842) derivatives, DFT calculations provide a robust framework for predicting molecular geometries, orbital energies, and various reactivity indices.

The initial step in the computational characterization of "Benzoxazole, 2-(2-benzothiazolylmethyl)-" involves geometry optimization using DFT methods. Functionals such as B3LYP, paired with basis sets like 6-31G* or 6-311++G**, are commonly employed to locate the most stable three-dimensional conformation of the molecule, which corresponds to a minimum on its potential energy surface. For analogous 2-substituted benzoxazoles, these calculations typically affirm the planarity of the benzoxazole ring system, a structural feature that significantly influences intermolecular interactions and crystal packing. nih.gov

This optimized geometry forms the basis for a detailed analysis of the molecule's electronic structure. Key parameters including bond lengths, bond angles, and dihedral angles are computed and can be benchmarked against experimental values obtained from X-ray crystallography. mdpi.com Further analyses, such as the mapping of the molecular electrostatic potential (MEP) and Natural Bond Orbital (NBO) analysis, can identify electron-rich and electron-deficient regions within the molecule, thereby highlighting potential sites for electrophilic or nucleophilic interactions.

The principles of Frontier Molecular Orbital (FMO) theory are essential for comprehending the chemical reactivity and electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, governing how the molecule interacts chemically. The energy of the HOMO is indicative of its electron-donating capability, whereas the LUMO's energy reflects its capacity to accept electrons. nih.gov

The energy differential between the HOMO and LUMO, termed the HOMO-LUMO gap (ΔE), serves as a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is needed to promote an electron from the HOMO to the LUMO. nih.gov In the context of benzoxazole derivatives, DFT calculations are instrumental in determining these orbital energies and the resultant gap, which provides insights into their electronic transitions and reactivity profiles. A diminished HOMO-LUMO gap can also signify a greater propensity for intramolecular charge transfer, a characteristic feature of many biologically active molecules. nih.gov

The following table presents representative HOMO-LUMO gap data for several benzoxazole derivatives, calculated via DFT, to illustrate the typical energy ranges observed for this class of compounds.

| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1) | 6-31G(d) | - | - | 4.27 |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2) | 6-31G(d) | - | - | 3.80 |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3) | 6-31G*(d) | - | - | 4.15 |

*Data synthesized from studies on related benzoxazole derivatives for illustrative purposes. mdpi.com

Theoretical calculations are capable of predicting the proton affinity (PA) and basicity of molecules, which are fundamental properties for understanding their behavior in chemical reactions and biological milieu. For benzazole compounds, a class that includes benzoxazoles, DFT calculations have been effectively used to identify the most probable site of protonation. Research indicates that for the benzoxazole scaffold, protonation is significantly more favorable at the nitrogen atom compared to the oxygen atom. The calculated proton affinities often correlate with the energy of the HOMO, which suggests that the accessibility of the highest energy electrons is a primary determinant of basicity. Such predictions are invaluable for postulating how "Benzoxazole, 2-(2-benzothiazolylmethyl)-" might engage with acidic residues within an enzyme's active site.

Molecular Modeling and Dynamics Simulations

Moving beyond the static framework of DFT, molecular modeling and dynamics simulations offer a dynamic perspective on a molecule's behavior and its temporal interactions with other molecular entities.

The structure of "Benzoxazole, 2-(2-benzothiazolylmethyl)-" features a methylene (B1212753) bridge that allows for rotational freedom around the single bonds connecting the benzoxazole and benzothiazole (B30560) ring systems. This inherent flexibility enables the molecule to adopt a variety of spatial arrangements or conformations. Conformational analysis, typically conducted using molecular mechanics (MM) or quantum chemical methods, systematically explores the potential energy surface to identify stable, low-energy conformers. For structurally similar flexible 2-substituted benzoxazoles, computational studies have successfully identified preferred conformations that often align well with experimental X-ray crystal structures. nih.gov A thorough understanding of the accessible conformational space is crucial, as the specific three-dimensional architecture of a molecule ultimately governs its interaction with a biological receptor.

A significant application of molecular modeling for compounds such as "Benzoxazole, 2-(2-benzothiazolylmethyl)-" lies in predicting its interactions with biological macromolecules, including enzymes and receptors. Molecular docking is a computational technique that forecasts the most likely binding orientation of a ligand within a receptor's active site to form a stable complex. This approach helps to delineate the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor assembly.

Subsequent to docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding mode over a specific timescale. These simulations offer a more realistic depiction of the dynamic nature of the molecular interactions within a physiological context. The binding affinity, which quantifies the strength of this interaction, can be estimated theoretically through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations yield a theoretical binding free energy that can be used to rank potential therapeutic candidates and inform subsequent experimental investigations. For a range of benzoxazole derivatives, docking and MD simulations have been effectively applied to predict their binding modes and affinities to important biological targets such as cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Mechanistic Pathways Elucidation

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the formation and transformation of complex organic molecules. For "Benzoxazole, 2-(2-benzothiazolylmethyl)-", while direct computational studies on its specific formation are not extensively documented, the mechanisms for the synthesis of 2-substituted benzoxazoles, in general, have been investigated, offering a basis for understanding its probable reaction pathways.

Reaction Mechanism Predictions using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the most likely pathways of a chemical reaction. These methods model the interactions between molecules, allowing for the step-by-step mapping of a reaction from reactants to products through various intermediates and transition states.

In the synthesis of 2-substituted benzoxazoles, a common route involves the condensation of a 2-aminophenol (B121084) with a suitable electrophile. One proposed mechanism, based on experimental observations and supported by general principles of organic reactivity, involves a cascade of reactions including the activation of an amide, nucleophilic addition, intramolecular cyclization, and elimination. While a specific computational study for "Benzoxazole, 2-(2-benzothiazolylmethyl)-" is not available, DFT studies on analogous systems, such as the rearrangement of 2-benzyloxypyridines, demonstrate the capability of these methods to delineate complex reaction coordinates. In such studies, calculations can reveal that a deprotonation step may be rapid, while a subsequent rearrangement is the rate-determining step of the reaction. The influence of substituents on the activation energy can also be quantified, showing that electron-donating groups on a benzene (B151609) ring can lower the activation energy of the rearrangement.

Transition State Analysis

A critical component of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate between a reactant/intermediate and the next intermediate/product. The energy of this transition state dictates the activation energy and, consequently, the rate of the reaction.

Computational software can locate these transient structures and perform frequency calculations to confirm their nature (i.e., having exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the pinnacle of the energy barrier.

Thermodynamic and Energetic Studies (e.g., Enthalpies of Formation, Tautomerism)

Thermodynamic and energetic studies provide crucial information about the stability and potential isomerism of a molecule. Computational chemistry offers a reliable means to calculate properties such as enthalpies of formation and the relative energies of different tautomers.

High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully employed to determine the gas-phase enthalpies of formation for related, simpler molecules like 2-methylbenzoxazole (B1214174) and 2,5-dimethylbenzoxazole. These computational results have shown excellent agreement with experimental data obtained from combustion calorimetry. This demonstrates the predictive power of computational methods for the thermochemical properties of benzoxazole derivatives. Although specific data for "Benzoxazole, 2-(2-benzothiazolylmethyl)-" is not available, such computational approaches could be readily applied to determine its enthalpy of formation and other thermodynamic parameters.

Table 1: Calculated Gas-Phase Enthalpies of Formation for Related Benzoxazole Derivatives

| Compound | Computational Method | Calculated Gas-Phase Enthalpy of Formation (kJ/mol) |

| 2-Methylbenzoxazole | G3(MP2)//B3LYP | Data not available in search results |

| 2,5-Dimethylbenzoxazole | G3(MP2)//B3LYP | Data not available in search results |

Tautomerism is another important thermodynamic consideration. Benzoxazole derivatives can potentially exist in different tautomeric forms, and their relative stabilities can be assessed computationally. For example, studies on the tautomerism of 2-mercaptobenzoxazole (B50546) have shown that the thione (keto) tautomer is generally more stable than the thiol (enol) form, both in the gas phase and in solution. The energy difference between tautomers can be calculated, providing insight into the equilibrium population of each form under different conditions. For "Benzoxazole, 2-(2-benzothiazolylmethyl)-", a potential area of computational investigation would be the proton tautomerism involving the nitrogen atoms of the benzoxazole and benzothiazole rings, which could influence its chemical reactivity and biological activity. Computational studies on similar heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by solvent effects, which can be modeled using polarizable continuum models (PCM).

Theoretical Structure Activity Relationship Sar and Design Principles

Computational Approaches to SAR Elucidation

Computational methods are instrumental in elucidating the SAR of benzoxazole (B165842) and benzothiazole (B30560) derivatives, offering a predictive framework for understanding how structural variations influence biological activity. These in silico techniques provide a detailed view of the molecular landscape, guiding the synthesis of more potent and selective analogs.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of benzoxazole and benzothiazole, molecular docking studies have been employed to investigate their interactions with various biological targets. For instance, in studies of related benzoxazole derivatives as potential anticancer agents, docking simulations have been used to identify key interactions within the active sites of enzymes like VEGFR-2. These studies often reveal the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking in the binding of these compounds. While specific docking studies on Benzoxazole, 2-(2-benzothiazolylmethyl)- are not extensively documented, the general principles derived from analogs suggest that the benzoxazole and benzothiazole rings likely participate in crucial hydrophobic and aromatic interactions with protein targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. For benzoxazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the SAR for various activities, including anticancer and antimicrobial effects. These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are critical for activity. Such models for related scaffolds can inform which positions on the benzoxazole and benzothiazole rings of Benzoxazole, 2-(2-benzothiazolylmethyl)- would be most sensitive to modification.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. Pharmacophore models for benzoxazole-containing compounds have been developed to define the key features required for interaction with specific biological targets. These models typically include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. For Benzoxazole, 2-(2-benzothiazolylmethyl)-, a hypothetical pharmacophore could be constructed based on its structural elements and known activities of similar compounds.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can provide valuable information about molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential, and reactivity descriptors. These parameters are crucial for understanding the intrinsic reactivity of a molecule and its potential to interact with biological targets. DFT studies on benzoxazole derivatives have shed light on how substituents influence the electronic properties and, consequently, the biological activity of the scaffold.

| Computational Method | Application in SAR of Benzoxazole Derivatives | Insights Gained |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). | Identification of key amino acid interactions, role of specific functional groups in binding. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D molecular fields with biological activity. | Generation of contour maps indicating favorable and unfavorable regions for steric, electrostatic, and other properties. |

| Pharmacophore Modeling | Identifying essential 3D features for biological activity. | Defining the spatial arrangement of functional groups necessary for target interaction. |

| Density Functional Theory (DFT) | Calculating electronic properties and reactivity descriptors. | Understanding the influence of substituents on molecular orbital energies and charge distribution. |

Rational Design Principles for Structural Modification

The insights gained from computational SAR studies form the basis for the rational design of new analogs of Benzoxazole, 2-(2-benzothiazolylmethyl)- with improved properties. The goal of structural modification is to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity.

Scaffold Hopping and Hybridization: One common strategy is to combine pharmacophoric elements from different known active molecules. The structure of Benzoxazole, 2-(2-benzothiazolylmethyl)- itself can be considered a hybrid of benzoxazole and benzothiazole moieties, both of which are privileged scaffolds in medicinal chemistry. Further modifications could involve replacing either of these rings with other heterocycles known to possess similar biological activities, a technique known as scaffold hopping.

Bioisosteric Replacement: This principle involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving the biological activity or pharmacokinetic properties. For instance, a hydroxyl group could be replaced with an amino group, or a phenyl ring could be substituted with a thiophene ring to explore different interaction patterns and metabolic stabilities.

| Design Principle | Description | Potential Application to Benzoxazole, 2-(2-benzothiazolylmethyl)- |

| Scaffold Hopping | Replacing the core molecular framework with a different but functionally similar scaffold. | Replacing the benzoxazole or benzothiazole ring with other heterocycles like benzimidazole or indole. |

| Substituent Modification | Introducing or modifying functional groups at specific positions. | Adding substituents to the benzene (B151609) rings of the benzoxazole and benzothiazole moieties to modulate activity and selectivity. |

| Bioisosteric Replacement | Exchanging functional groups with others that have similar physicochemical properties. | Replacing atoms or groups within the heterocyclic rings or the linker to fine-tune properties. |

| Structure-Based Design | Utilizing the 3D structure of the biological target to design ligands that fit the binding site. | Designing analogs that optimize interactions with a specific enzyme or receptor active site, based on docking simulations. |

Influence of Substituent Effects on Theoretical Reactivity and Interactions

The electronic nature and position of substituents on the benzoxazole and benzothiazole rings can significantly influence the theoretical reactivity and intermolecular interactions of Benzoxazole, 2-(2-benzothiazolylmethyl)-. DFT calculations are particularly useful for quantifying these effects.

Electronic Effects: Electron-donating groups (EDGs) such as -OCH₃ and -NH₂ can increase the electron density of the aromatic rings, potentially enhancing π-π stacking interactions and altering the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ decrease the electron density and can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Studies on substituted benzoxazoles have shown that such modifications can tune the electronic properties for specific applications, for example, by influencing their photophysical properties or their ability to act as enzyme inhibitors. mdpi.com

Steric Effects: The size and shape of substituents can impose steric hindrance, which may affect the planarity of the molecule and its ability to fit into a binding pocket. Bulky substituents can either be detrimental, by preventing optimal binding, or beneficial, by providing additional van der Waals interactions or by orienting the molecule favorably within the active site.

Positional Isomerism: The position of a substituent on the aromatic rings is critical. For instance, a substituent at the 5-position of the benzoxazole ring will have a different electronic and steric impact compared to a substituent at the 6- or 7-position. Computational studies on benzoxazole derivatives have demonstrated that the position of functional groups significantly affects the cyclization reaction yields and the electronic properties of the resulting compounds. It has been observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring can increase the yield of cyclic products in the synthesis of some benzoxazole derivatives.

| Substituent Effect | Influence on Molecular Properties | Example |

| Electron-Donating Groups (EDGs) | Increase electron density, raise HOMO energy level, can enhance π-π stacking. | Methoxy (-OCH₃), Amino (-NH₂) |

| Electron-Withdrawing Groups (EWGs) | Decrease electron density, lower LUMO energy level, can act as hydrogen bond acceptors. | Nitro (-NO₂), Trifluoromethyl (-CF₃) |

| Steric Hindrance | Affects molecular conformation and ability to fit into binding sites. | tert-Butyl group |

| Positional Isomerism | The location of a substituent alters its electronic and steric influence. | A substituent at the 5-position versus the 6-position of the benzoxazole ring. |

Advanced Material Science Applications and Sensing Research

Fluorescent Properties and Applications

The core structure of benzoxazole (B165842) linked to other aromatic systems, such as benzothiazole (B30560), forms the basis of many powerful fluorophores. These molecules are noted for their high quantum yields, stability, and tunable emission characteristics. nih.gov

The benzoxazole-benzothiazole scaffold is a versatile platform for the design of fluorescent probes capable of detecting a wide range of analytes with high sensitivity and selectivity. stemmpress.com By modifying the core structure with specific recognition groups, researchers have developed probes for biologically important species and environmental contaminants. stemmpress.comnih.gov

For instance, a fluorescent probe based on a benzothiazole fluorophore was synthesized to detect biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.gov The probe operates via an electrophilic addition mechanism, where the mercapto group of the biothiol reacts with a recognition site on the probe, leading to a significant enhancement of the fluorescent signal. nih.gov Another novel probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), demonstrated a remarkable 4725-fold fluorescence enhancement in the presence of cysteine, with a detection limit as low as 32.6 nM. researchgate.net

Derivatives have also been engineered for the detection of metal cations. A macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore was shown to selectively detect Zn²⁺ and Cd²⁺ in aqueous media through a chelation-enhanced fluorescence (CHEF) effect. mdpi.com Similarly, fluorinated 2-(hydroxyphenyl)benzoxazole derivatives have been successfully applied as fluorescent probes for sensing pH changes and specific metal cations like Mg²⁺ and Zn²⁺. nih.gov

Table 1: Examples of Benzoxazole/Benzothiazole-Based Fluorescent Probes

| Probe Base | Analyte(s) Detected | Detection Limit | Reference |

|---|---|---|---|

| Benzothiazole-nitromethane derivative | GSH, Hcy, Cys | 0.33 µM (GSH), 0.70 µM (Hcy), 0.87 µM (Cys) | nih.gov |

| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | Cysteine (Cys) | 32.6 nM | researchgate.net |

| 1,3-bis(benzo[d]oxazol-2-yl)phenyl macrocycle | Zn²⁺, Cd²⁺ | Not specified | mdpi.com |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | Mg²⁺, pH | Not specified | nih.gov |

A key photophysical process that imparts unique fluorescent properties to many 2-(2'-hydroxyphenyl)benzoxazole (HBO) and benzothiazole (HBT) derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.comnih.gov This ultrafast process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the azole ring upon photoexcitation. bohrium.comnih.gov

The ESIPT mechanism results in the formation of a keto-tautomer from the initial enol form. bohrium.com Because the enol and keto species have different electronic configurations, they fluoresce at different wavelengths, often resulting in a dual emission. This process is responsible for the characteristically large Stokes shifts (a significant separation between absorption and emission maxima) observed in these compounds, which is highly desirable for fluorescent applications to minimize self-absorption. nih.govrsc.org

The efficiency and dynamics of the ESIPT process can be influenced by several factors, including the solvent environment and the presence of electron-donating or electron-withdrawing substituents on the molecular framework. nih.govresearchgate.net For example, studies on HBO derivatives have shown that while substituents generally cause a red-shift in absorption, the effect on ESIPT fluorescence varies: electron-donating groups can cause a blue shift (hypsochromic), whereas electron-accepting groups lead to a red shift (bathochromic). researchgate.net This tunability allows for the rational design of fluorophores with specific emission colors. rsc.org

Optoelectronic Device Applications

The robust thermal stability and unique electronic properties of benzoxazole derivatives make them attractive candidates for use in organic optoelectronic devices. researchgate.netnih.gov

Benzoxazole-containing compounds are recognized for their potential in organic electronics, particularly as electroluminescent materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Their high quantum yields and thermal stability are critical for device longevity and efficiency. researchgate.netnih.gov

While research on the specific "Benzoxazole, 2-(2-benzothiazolylmethyl)-" compound is specific, the broader class of 2-substituted benzoxazoles and related carbazole (B46965) derivatives have shown significant promise. researchgate.netnih.gov For example, stable carbazole derivatives have been successfully used as both the hole-transporting and the light-emitting material in OLEDs. nih.gov These devices have demonstrated high brightness and performance, emitting light from blue to green depending on the molecular structure. nih.gov The electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) level, play a crucial role in the performance of these light-emitting devices. nih.gov The principles demonstrated with these related structures highlight the potential of the benzoxazole-benzothiazole framework in the development of advanced electroluminescent materials.

Chemical Sensing and Chemodosimetry Principles

The application of benzoxazole derivatives in chemical sensing is based on specific and measurable changes in their photophysical properties upon interaction with an analyte. The primary principle is the modulation of the fluorophore's emission.

One common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a ligand restricts intramolecular vibrations and rotations, reducing non-radiative decay pathways and thus "turning on" or enhancing fluorescence. mdpi.com Another related process is Photoinduced Electron Transfer (PET), where the presence of a lone pair of electrons near the fluorophore can quench fluorescence; upon binding to an analyte like a proton or metal ion, this PET process is inhibited, restoring emission. mdpi.com

In chemodosimetry, the probe undergoes an irreversible chemical reaction with the analyte, leading to a permanent change in its fluorescence properties. An example is the detection of biothiols, where the reaction of the thiol with the probe's recognition site causes a significant enhancement in fluorescence intensity, allowing for quantitative detection. nih.gov The high acidity of fluorophenol moieties in certain benzoxazole derivatives also makes them sensitive to pH, leading to large fluorescence enhancements under basic conditions, which can be harnessed for pH sensing. nih.gov

Supramolecular Chemistry and Self-Assembly in Materials Design

The design of advanced materials increasingly relies on directing the spontaneous organization of molecules into well-defined, functional architectures through non-covalent interactions—a field known as supramolecular chemistry. rsc.orgrsc.org Benzoxazole derivatives are excellent building blocks for such self-assembly processes due to their planar, aromatic structures that facilitate π-π stacking, in addition to other interactions like hydrogen bonding and van der Waals forces. researchgate.netnih.gov

Researchers have synthesized carbazole-based vinyl-benzoxazole derivatives that demonstrate a strong tendency to self-assemble into organogels. nih.gov The gelation capability was found to be highly dependent on the length of appended alkyl chains and the polarity of the solvent. nih.gov X-ray diffraction studies revealed that in the gel phase, the molecules arrange in a head-to-tail π-stacking orientation, forming the fibrous network that immobilizes the solvent. nih.gov

Furthermore, the introduction of metal coordination can provide another layer of control over self-assembly. A 2-(2'-hydroxyphenyl)benzoxazole derivative was shown to form a chelate with zinc(II), creating a metallogelator. nih.gov This complex self-assembles into well-defined, sheet-like nanostructures, demonstrating how combining ligand design with metal-ligand interactions can lead to novel supramolecular materials. rsc.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzoxazole, 2-(2-benzothiazolylmethyl)- |

| Cysteine (Cys) |

| Homocysteine (Hcy) |

| Glutathione (GSH) |

| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) |

| 1,3-bis(benzo[d]oxazol-2-yl)phenyl |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) |

| 2-(2'-hydroxyphenyl)benzothiazole (HBT) |

| Tris(8-hydroxyquinoline) aluminum (Alq₃) |

Q & A

Basic: What are the common synthetic routes for 2-(2-benzothiazolylmethyl)benzoxazole derivatives, and how do reaction conditions influence product yields?

Answer:

The synthesis typically involves condensation reactions between 2-aminophenol and carbonyl-containing precursors. Key methodologies include:

- Condensation with aldehydes/ketones : Cyclization under acidic (e.g., HCl) or oxidative conditions (e.g., I₂/DMSO) .

- Reaction with benzothiazole derivatives : Ethyl-2-benzothiazolyl acetate reacts with hydrazine hydrate to form acetohydrazide intermediates, which are further derivatized via Schiff base formation or cyclization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) compared to conventional heating .

Methodological Note: Optimize solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., p-TsOH) to mitigate side reactions like over-oxidation or dimerization .

Basic: How are spectroscopic techniques (e.g., NMR, IR, Raman) utilized to confirm the structure of 2-(2-benzothiazolylmethyl)benzoxazole derivatives?

Answer:

- ¹H/¹³C NMR : Benzoxazole protons appear as singlets at δ 7.2–8.5 ppm, while benzothiazole methylene protons resonate as triplets (δ 4.1–4.3 ppm) .

- IR Spectroscopy : Key peaks include C=N stretching (1610–1630 cm⁻¹) and C-O-C vibrations (1240–1280 cm⁻¹) .

- Raman/SERS : Surface-enhanced Raman spectroscopy identifies π-π interactions between the compound and metal nanoparticles, critical for studying adsorption in catalytic systems .

Practical Tip: Use deuterated solvents (e.g., DMSO-d₆) to resolve overlapping aromatic signals in NMR .

Advanced: What computational strategies (e.g., DFT, MD simulations) are employed to predict the reactivity and binding affinity of 2-(2-benzothiazolylmethyl)benzoxazole derivatives?

Answer:

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, a HOMO-LUMO gap of ~4.2 eV suggests moderate stability .

- Molecular Docking : Used to evaluate binding to targets like SOCS-2 (anti-cancer) or amyloid-beta aggregates (neuroimaging). Docking scores <−7.0 kcal/mol indicate strong binding .

- MD Simulations : Analyze RMSD (<2.0 Å) and RMSF to assess ligand-protein complex stability over 100 ns trajectories .

Data Conflict Resolution: Cross-validate computational results with experimental IC₅₀ values (e.g., discrepancies in binding modes resolved via free-energy perturbation) .

Advanced: How does the excited-state intramolecular proton transfer (ESIPT) mechanism influence the photophysical properties of 2-(2-hydroxyphenyl)benzoxazole derivatives?

Answer:

ESIPT in benzoxazoles involves proton transfer from the hydroxyl group to the adjacent nitrogen, leading to dual fluorescence (e.g., 400 nm and 550 nm emissions) .

- Benzannulation Effects : Introducing naphthyl groups (e.g., 2-(2′-hydroxy-1-naphthyl)benzoxazole) stabilizes the keto tautomer, red-shifting emission by 20–30 nm .

- Solvent Polarity : Non-polar solvents (e.g., cyclohexane) enhance ESIPT efficiency, while polar solvents (e.g., methanol) quench it via hydrogen bonding competition .

Experimental Design: Use time-resolved fluorescence (TRF) with femtosecond lasers to probe ESIPT kinetics .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory) of benzoxazole derivatives?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:

- Anti-cancer : Electron-withdrawing groups (e.g., -NO₂ at C5) enhance cytotoxicity (IC₅₀: 1.2–3.8 µM) .

- Anti-inflammatory : Bulky substituents (e.g., 4-tert-butylphenyl) improve COX-2 inhibition (IC₅₀: 0.8 µM) .

- Assay Optimization : Use standardized cell lines (e.g., MCF-7 for breast cancer) and control for ROS interference in MTT assays .

Advanced: What methodologies evaluate the photostability and UV-filtering potential of 2-(2′-hydroxyphenyl)benzoxazole derivatives?

Answer:

- Photostability Testing : Expose compounds to UVB (310 nm) for 24 hours and monitor degradation via HPLC. Derivatives with amino groups (e.g., 4′-amino substitution) show <10% degradation .

- SPF Calculation : Use in vitro methods with 3D-printed skin models. SPF values correlate with molar absorptivity (ε > 20,000 M⁻¹cm⁻¹ at 340–370 nm) .

Synthetic Tip : Acetylation of hydroxyl groups reduces photodegradation but lowers SPF by 30% .

Advanced: How are 2-(2-benzothiazolylmethyl)benzoxazole derivatives engineered as fluorescent probes for metal ion sensing?

Answer:

- Design Principles : Introduce fluorophenol moieties (e.g., 3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl) to enhance Mg²⁺/Zn²⁺ selectivity. Fluorescence enhancement (ΔF > 80%) occurs at pH 7–8 .

- Mechanism : Metal chelation disrupts ESIPT, shifting emission from 550 nm (protonated form) to 480 nm (deprotonated) .

Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal binding stoichiometry .

Basic: What are the key safety considerations when handling 2-(2-benzothiazolylmethyl)benzoxazole derivatives in the laboratory?

Answer:

- Hazard Codes : Follow GHS guidelines (e.g., P280 for gloves/eye protection, P210 for flammability) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with NaHCO₃ before aqueous disposal .

Best Practice : Use fume hoods for reactions involving volatile solvents (e.g., ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.